6-Chloroimidazo[1,2-a]pyridin-5-amine
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Overview
Description
6-Chloroimidazo[1,2-a]pyridin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and an amine group at the 5th position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its activity against various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cellular processes in pathogens. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits improved potency against certain pathogens.
6-Chloroimidazo[1,2-a]pyridin-2-amine: Another derivative with potential biological activities
Uniqueness
6-Chloroimidazo[1,2-a]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 6th position and amine group at the 5th position contribute to its reactivity and potential as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-5-amine |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H,9H2 |
InChI Key |
SUROYTSTGJWUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Cl)N |
Origin of Product |
United States |
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